molecular formula C27H32N4O2S B2872132 3-((4-(4-benzylpiperazine-1-carbonyl)cyclohexyl)methyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 689765-60-4

3-((4-(4-benzylpiperazine-1-carbonyl)cyclohexyl)methyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No. B2872132
CAS RN: 689765-60-4
M. Wt: 476.64
InChI Key: LHFZBVYXOHYAHF-UHFFFAOYSA-N
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Description

3-((4-(4-benzylpiperazine-1-carbonyl)cyclohexyl)methyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a useful research compound. Its molecular formula is C27H32N4O2S and its molecular weight is 476.64. The purity is usually 95%.
BenchChem offers high-quality 3-((4-(4-benzylpiperazine-1-carbonyl)cyclohexyl)methyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((4-(4-benzylpiperazine-1-carbonyl)cyclohexyl)methyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Multicomponent Synthesis Applications

  • The compound under discussion is related to a family of heterocyclic compounds like octahydroquinazolines. These compounds have been synthesized through multicomponent interactions, demonstrating the potential for creating diverse chemical structures (Tonkikh, Strakovs, & Petrova, 2004).

Facile Synthesis of Derivatives

  • Research on tetrahydropyrimido[4,5-b]-quinoline derivatives, synthesized through the interaction of cyclohexanone with other chemical entities, reveals the flexibility and potential of this chemical structure in synthesizing various derivatives with potential applications in different scientific domains (Elkholy & Morsy, 2006).

Pharmaceutical Research

  • Studies on benzoxazinone arylpiperazine derivatives, which are structurally related to the compound , have shown significant binding affinity at certain receptors. This indicates potential applications in pharmaceutical research, particularly in understanding receptor interactions (Mokrosz et al., 1999).

Structural Analysis in Chemistry

  • The structural analysis of compounds like enrofloxacin hydrochloride dihydrate, which share a quinoline ring system similar to our compound of interest, demonstrates the importance of these structures in the study of molecular conformations and interactions (Miranda-Calderón et al., 2014).

Synthesis and Structure Studies

  • Research on the synthesis and structure of dihydrospiro(benzo[h]-triazolo[3,4-b]quinazoline) derivatives, related to our compound, highlights the scientific exploration of novel structures and their potential applications in various fields of chemistry (Markosyan et al., 2000).

Exploration of Inhibitory Activities

  • Studies on desmethoxyquinazolines, similar in structure to the compound , have investigated their role in inhibiting certain enzymes, suggesting potential applications in drug discovery and biological studies (Rotili et al., 2014).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-((4-(4-benzylpiperazine-1-carbonyl)cyclohexyl)methyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one' involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound. The synthesis pathway involves the use of various chemical reactions such as condensation, cyclization, and oxidation.", "Starting Materials": [ "4-benzylpiperazine-1-carboxylic acid", "cyclohexanone", "thiourea", "ethyl chloroformate", "sodium hydroxide", "sodium borohydride", "acetic acid", "hydrogen peroxide", "sodium bicarbonate", "chloroacetyl chloride", "triethylamine", "dimethylformamide", "acetic anhydride", "sodium acetate", "acetic acid", "sodium nitrite", "hydrochloric acid", "sodium sulfite", "sodium hydroxide", "sodium nitrite", "sodium thiosulfate", "sodium hydroxide", "sodium chloride", "water" ], "Reaction": [ "Condensation of 4-benzylpiperazine-1-carboxylic acid with cyclohexanone in the presence of thiourea to form 4-(4-benzylpiperazine-1-carbonyl)cyclohexanone", "Reaction of 4-(4-benzylpiperazine-1-carbonyl)cyclohexanone with ethyl chloroformate and sodium hydroxide to form ethyl 4-(4-benzylpiperazine-1-carbonyl)cyclohexanecarboxylate", "Reduction of ethyl 4-(4-benzylpiperazine-1-carbonyl)cyclohexanecarboxylate with sodium borohydride in acetic acid to form 4-(4-benzylpiperazine-1-carbonyl)cyclohexylmethanol", "Oxidation of 4-(4-benzylpiperazine-1-carbonyl)cyclohexylmethanol with hydrogen peroxide and sodium bicarbonate to form 4-(4-benzylpiperazine-1-carbonyl)cyclohexylcarboxylic acid", "Reaction of 4-(4-benzylpiperazine-1-carbonyl)cyclohexylcarboxylic acid with chloroacetyl chloride and triethylamine in dimethylformamide to form 4-(4-benzylpiperazine-1-carbonyl)cyclohexyl-2-chloroacetate", "Cyclization of 4-(4-benzylpiperazine-1-carbonyl)cyclohexyl-2-chloroacetate with thiourea in the presence of sodium acetate and acetic acid to form 3-((4-(4-benzylpiperazine-1-carbonyl)cyclohexyl)methyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one", "Conversion of 3-((4-(4-benzylpiperazine-1-carbonyl)cyclohexyl)methyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one to its hydrochloride salt by reaction with hydrochloric acid and precipitation with sodium sulfite", "Purification of the hydrochloride salt by recrystallization from water" ] }

CAS RN

689765-60-4

Molecular Formula

C27H32N4O2S

Molecular Weight

476.64

IUPAC Name

3-[[4-(4-benzylpiperazine-1-carbonyl)cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C27H32N4O2S/c32-25(30-16-14-29(15-17-30)18-20-6-2-1-3-7-20)22-12-10-21(11-13-22)19-31-26(33)23-8-4-5-9-24(23)28-27(31)34/h1-9,21-22H,10-19H2,(H,28,34)

InChI Key

LHFZBVYXOHYAHF-UHFFFAOYSA-N

SMILES

C1CC(CCC1CN2C(=O)C3=CC=CC=C3NC2=S)C(=O)N4CCN(CC4)CC5=CC=CC=C5

solubility

not available

Origin of Product

United States

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